P-T-P-S-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

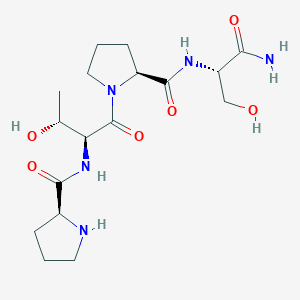

C17H29N5O6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)/t9-,10+,11+,12+,13+/m1/s1 |

InChI Key |

UMIXOKDUTWTCDE-MOLYVOAJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]2CCCN2)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |

Origin of Product |

United States |

Foundational & Exploratory

Pro-Thr-Pro-Ser-NH2 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of the tetrapeptide Pro-Thr-Pro-Ser-NH2. Due to the limited availability of experimental data for this specific peptide in public databases, this document focuses on theoretical physicochemical properties and established protocols for its synthesis and analysis.

Core Chemical Properties

The fundamental chemical and physical properties of Pro-Thr-Pro-Ser-NH2 have been calculated using established algorithms. These properties are crucial for understanding the peptide's behavior in various experimental settings.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀N₅O₆ | Calculated |

| Molecular Weight | 412.46 g/mol | Calculated |

| Isoelectric Point (pI) | 5.64 | Calculated |

| Net Charge at pH 7 | 0 | Calculated |

| Extinction Coefficient | 0 M⁻¹cm⁻¹ | Calculated (assumes no Trp or Tyr) |

| Solubility | Predicted to be soluble in water | Based on polar amino acid content |

Structural Information

Sequence: Proline-Threonine-Proline-Serine (amide) One-letter code: PTPS-NH₂

The structure consists of four amino acid residues linked by peptide bonds, with a C-terminal amide group. The presence of two proline residues introduces significant conformational constraints, potentially leading to a more rigid structure compared to other tetrapeptides. The hydroxyl groups of threonine and serine offer potential sites for post-translational modifications, such as phosphorylation.

Synthesis and Purification Protocols

The synthesis of Pro-Thr-Pro-Ser-NH2 can be readily achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the Pro-Thr-Pro-Ser-NH2 peptide on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Serine):

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Activate Fmoc-Ser(tBu)-OH by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Subsequent Amino Acid Couplings (Pro, Thr, Pro):

-

Repeat the deprotection and coupling steps for Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH sequentially.

-

-

Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

An In-depth Technical Guide to the Tetrapeptide Pro-Thr-Pro-Ser-NH2 (P-T-P-S-NH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide L-prolyl-L-threonyl-L-prolyl-L-serinamide, commonly abbreviated as P-T-P-S-NH2. While this specific peptide is not extensively documented in publicly available research, this document synthesizes the available chemical data and provides a framework for its synthesis and potential biological evaluation based on established principles of peptide chemistry. The guide is intended for researchers and professionals in the fields of biochemistry, drug discovery, and materials science who may be interested in the synthesis, characterization, and potential applications of this and similar short-chain peptides.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The molecular structure consists of four amino acid residues—Proline, Threonine, Proline, and Serine—linked by peptide bonds, with a C-terminal amide.

| Property | Value | Reference |

| Full Name | L-prolyl-L-threonyl-L-prolyl-L-serinamide | |

| Abbreviation | This compound | |

| CAS Number | 121269-85-0 | |

| Molecular Formula | C₁₇H₂₉N₅O₆ | |

| Molecular Weight | 399.45 g/mol | |

| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)N1CCCC1C(=O)NC(C(=O)N)CO)O)N | |

| IUPAC Name | (2S)-1-((2S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |

Structural Diagram

Caption: Chemical structure of Pro-Thr-Pro-Ser-NH2.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines a typical workflow for the synthesis of this compound using Fmoc-based SPPS.

Caption: Solid-Phase Peptide Synthesis Workflow.

Methodology:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The first C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Subsequent Amino Acid Couplings: The subsequent amino acids (Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH) are coupled sequentially, with an Fmoc deprotection step after each coupling.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu on Ser and Thr) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purified peptide is characterized by mass spectrometry to confirm the molecular weight and may be further analyzed by NMR for structural elucidation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or any associated signaling pathways for this compound. One source briefly mentions its use in peptide synthesis and a role in promoting protein folding and stability, however, this claim is not substantiated by experimental evidence in the available literature.

The biological function of a short peptide like this compound would be highly dependent on its three-dimensional structure and its ability to interact with specific biological targets. The presence of two proline residues suggests a potentially rigidified backbone structure, which can be a desirable feature in the design of bioactive peptides. Threonine and Serine residues provide hydroxyl groups that can participate in hydrogen bonding, a key interaction in many biological recognition events.

Hypothetical Signaling Pathway Investigation

Should this peptide be investigated for its biological activity, a general workflow for identifying its potential role in a signaling pathway is outlined below.

Caption: Hypothetical Signaling Pathway Investigation.

Conclusion

This compound is a tetrapeptide with a defined chemical structure and molecular weight. While specific experimental data and biological activity are not well-documented, its synthesis can be readily achieved using standard peptide synthesis protocols. The structural features of this peptide, particularly the presence of proline and hydroxyl-containing amino acids, suggest that it could be a candidate for further investigation in various biological contexts. Future research would be necessary to elucidate any potential therapeutic or biological functions. Researchers interested in this molecule would need to perform de novo synthesis, purification, and a full suite of biophysical and cell-based assays to determine its properties and potential applications.

Pro-Thr-Pro-Ser-NH2: A Technical Whitepaper on its Biological Activity as an IgA1 Proteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide amide Pro-Thr-Pro-Ser-NH2 has been identified as an inhibitor of Immunoglobulin A1 (IgA1) proteinase. This document provides a comprehensive overview of the known biological activity and chemical properties of this peptide. It includes details on its synthesis, a generalized experimental protocol for assessing its inhibitory activity against IgA1 proteinase, and a discussion of the relevant biological context. While the primary literature identifying this specific peptide as an IgA1 proteinase inhibitor is not extensively detailed in publicly accessible databases, this guide consolidates the available information and provides a framework for its further investigation.

Introduction

Immunoglobulin A1 (IgA1) is the predominant antibody isotype at mucosal surfaces and plays a crucial role in the first line of defense against invading pathogens. A key virulence mechanism employed by several pathogenic bacteria, including species of Neisseria, Haemophilus, and Streptococcus, is the secretion of IgA1 proteases. These enzymes specifically cleave the hinge region of human IgA1, separating the Fab (antigen-binding) and Fc (effector) fragments. This cleavage effectively disarms the antibody, allowing the pathogens to evade the host's immune response and colonize mucosal surfaces.

The development of inhibitors against bacterial IgA1 proteases is a promising strategy for combating infections caused by these pathogens. Small peptides that mimic the substrate sequence of IgA1 proteases can act as competitive inhibitors. The peptide Pro-Thr-Pro-Ser-NH2 has been identified as one such inhibitor[1][2][3]. This document aims to provide a detailed technical guide on the biological activity of this peptide.

Chemical and Physical Properties

The chemical and physical properties of Pro-Thr-Pro-Ser-NH2 are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₂₉N₅O₆ |

| Molecular Weight | 399.44 g/mol |

| CAS Number | 121269-85-0 |

| Appearance | White solid |

| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N(C(CO)C(=O)N)C)O)NC(=O)C1CCCN1 |

| IUPAC Name | (2S)-N-((2S)-1-((2S)-1-((2S,3R)-2-aminopropanoyl)pyrrolidine-2-carbonyl)pyrrolidin-2-yl)-2-amino-3-hydroxypropanamide |

Biological Activity: IgA1 Proteinase Inhibition

Pro-Thr-Pro-Ser-NH2 has been identified as an inhibitor of IgA1 proteinase[1][2][3]. IgA1 proteases are endopeptidases that specifically recognize and cleave peptide bonds within the hinge region of human IgA1. This region is rich in proline, threonine, and serine residues. The sequence of Pro-Thr-Pro-Ser-NH2 likely mimics a portion of this hinge region, allowing it to bind to the active site of the enzyme and act as a competitive inhibitor.

Experimental Protocols

Peptide Synthesis

Pro-Thr-Pro-Ser-NH2 can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Ether for precipitation

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Remove the Fmoc group from the resin using 20% piperidine in DMF. Couple the first amino acid, Fmoc-Ser(tBu)-OH, to the resin using HBTU and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH.

-

Final Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

IgA1 Proteinase Inhibition Assay (General Protocol)

This is a generalized protocol for determining the inhibitory activity of a peptide against bacterial IgA1 proteinase.

Materials:

-

Purified bacterial IgA1 proteinase (e.g., from Neisseria gonorrhoeae or Haemophilus influenzae)

-

Human serum IgA1 (substrate)

-

Pro-Thr-Pro-Ser-NH2 (inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

SDS-PAGE reagents and equipment

-

Densitometer for band quantification

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the IgA1 proteinase with varying concentrations of Pro-Thr-Pro-Ser-NH2 in the assay buffer for a defined period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Add human IgA1 to the enzyme-inhibitor mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-4 hours), during which the enzyme will cleave the IgA1 in the absence of a potent inhibitor.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Analysis: Analyze the reaction products by SDS-PAGE. Intact IgA1 will appear as a single band, while cleaved IgA1 will show two smaller bands corresponding to the Fab and Fc fragments.

-

Quantification: Quantify the intensity of the intact IgA1 band using a densitometer.

-

Data Analysis: Calculate the percentage of IgA1 cleavage for each inhibitor concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Bacterial IgA1 proteases do not directly participate in intracellular signaling pathways in the traditional sense. Their primary mechanism of action is the extracellular cleavage of a key host defense protein, IgA1. By inhibiting the IgA1 proteinase, Pro-Thr-Pro-Ser-NH2 prevents the degradation of IgA1, thereby preserving its normal immunological functions.

The downstream consequences of IgA1 proteinase inhibition are the maintenance of an effective mucosal immune response. Intact IgA1 can carry out its functions, which include:

-

Neutralization: Binding to pathogens and their toxins to prevent them from interacting with host cells.

-

Immune Exclusion: Agglutinating pathogens and preventing their adherence to mucosal surfaces.

-

Opsonization: Although IgA is a weak opsonin, it can contribute to the phagocytosis of pathogens.

The diagram below illustrates the proposed mechanism of action of Pro-Thr-Pro-Ser-NH2.

Conclusion and Future Directions

Pro-Thr-Pro-Ser-NH2 is a tetrapeptide amide identified as an inhibitor of bacterial IgA1 proteinases. While its existence and proposed activity are noted in the literature, a detailed characterization of its inhibitory potency and specificity is lacking. The experimental protocols and conceptual frameworks provided in this whitepaper offer a starting point for researchers and drug development professionals interested in further investigating this peptide.

Future research should focus on:

-

Quantitative Inhibitory Assays: Determining the IC₅₀ and Kᵢ values of Pro-Thr-Pro-Ser-NH2 against IgA1 proteases from various pathogenic bacteria.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Pro-Thr-Pro-Ser-NH2 to optimize its inhibitory activity and stability.

-

In Vitro and In Vivo Efficacy: Evaluating the ability of this peptide to protect IgA1 from cleavage in cell culture models and, ultimately, in animal models of mucosal infection.

Such studies will be crucial in validating the therapeutic potential of Pro-Thr-Pro-Ser-NH2 and other peptide-based inhibitors of bacterial IgA1 proteases as a novel class of anti-infective agents.

References

P-T-P-S-NH2 potential as a kinase substrate

An In-depth Technical Guide on the Potential of Synthetic Peptides as Kinase Substrates: A Case Study with P-T-P-S-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3][4]

The study of kinase function and the discovery of kinase inhibitors rely heavily on robust and reliable kinase activity assays.[5] These assays require a suitable substrate that can be phosphorylated by the kinase of interest. While full-length proteins are the natural substrates, synthetic peptides offer several advantages for in vitro kinase assays, including ease of synthesis, high purity, and the ability to design specific recognition sequences.[1][6]

This technical guide explores the potential of the synthetic peptide Pro-Thr-Pro-Ser-NH2 (this compound) as a generic kinase substrate. While specific data for this exact peptide is not extensively documented in publicly available literature, its sequence, containing both threonine and serine residues, makes it a plausible candidate for phosphorylation by various serine/threonine kinases. This guide will provide a comprehensive overview of the methodologies used to evaluate such a peptide, present hypothetical data for illustrative purposes, and detail the experimental protocols required for its characterization.

The Profile of this compound as a Putative Kinase Substrate

The peptide this compound possesses key features that suggest its potential as a substrate for serine/threonine kinases:

-

Phosphorylation Sites: It contains both a threonine (T) and a serine (S) residue, which are the primary targets for serine/threonine kinases.[2]

-

Simplicity: Its short length makes it easy to synthesize and purify, ensuring a high-quality reagent for assays.

-

Amidated C-terminus (-NH2): The amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can be beneficial for substrate recognition by some kinases and can also increase the peptide's stability against carboxypeptidases.

Quantitative Data on Kinase Activity

To assess the suitability of this compound as a kinase substrate, its kinetic parameters for phosphorylation by a specific kinase would need to be determined. The following tables present hypothetical data for the phosphorylation of this compound by a generic Ser/Thr kinase, "Kinase X," and the inhibition of this activity by a hypothetical inhibitor, "Inhibitor Y."

Table 1: Michaelis-Menten Kinetic Parameters for the Phosphorylation of this compound by Kinase X

| Substrate | Km (µM) | Vmax (pmol/min/µg) |

| This compound | 150 | 500 |

| Generic Peptide 1 | 75 | 800 |

| Generic Peptide 2 | 250 | 300 |

This hypothetical data illustrates how the kinetic constants of this compound would be compared to other known kinase substrates.

Table 2: IC50 Values for the Inhibition of Kinase X Activity

| Inhibitor | Target Kinase | Substrate Used | IC50 (nM) |

| Inhibitor Y | Kinase X | This compound | 50 |

| Staurosporine | Kinase X | This compound | 5 |

This table provides an example of how this compound could be used to determine the potency of kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential of this compound as a kinase substrate.

Radioactive Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.[7]

Materials:

-

Purified kinase

-

This compound peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and the this compound peptide.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Non-Radioactive Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This method is a high-throughput alternative that measures the generation of ADP, a universal product of the kinase reaction.[8]

Materials:

-

Purified kinase

-

This compound peptide substrate

-

ATP

-

Kinase reaction buffer

-

HTRF Transcreener® ADP Assay Kit (containing ADP antibody-Eu³⁺ cryptate and ADP-d2)

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Dispense the purified kinase and this compound peptide into the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the desired reaction time.

-

Stop the reaction and detect the generated ADP by adding the HTRF detection reagents (ADP antibody-Eu³⁺ cryptate and ADP-d2).

-

Incubate for the recommended time to allow for the detection reagents to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of ADP produced.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where an upstream kinase activates Kinase X, which then phosphorylates a substrate containing a sequence similar to this compound.

References

- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. From Tyrosine Kinases to Tyrosine Phosphatases: New Therapeutic Targets in Cancers and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Kinase Assay Offers New Approach to Analyzing Oncology Targets - Clinical Chemistry - Labmedica.com [labmedica.com]

The Pro-Thr-Pro-Ser (PTPS) Peptide Motif: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Thr-Pro-Ser (PTPS) motif is a specific amino acid sequence that plays a crucial role in cellular signaling, primarily by serving as a potential phosphorylation site for a class of enzymes known as proline-directed kinases. The presence of proline residues flanking the central threonine and serine lends unique structural and functional properties to this motif, influencing protein-protein interactions and the downstream propagation of cellular signals. This technical guide provides an in-depth exploration of the PTPS motif, including its function, the signaling pathways it participates in, and detailed experimental protocols for its study.

Core Function: A Target for Proline-Directed Kinases

The defining characteristic of the PTPS motif is its recognition and phosphorylation by proline-directed kinases. These kinases, which include members of the Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase (CDK) families, specifically target serine or threonine residues that are immediately followed by a proline. The PTPS motif, with its Pro at the +1 and -2 positions relative to the central Threonine, represents a preferred substrate for certain kinases.[1][2][3][4][5]

Phosphorylation of the threonine or serine within the PTPS motif can act as a molecular switch, modulating the protein's activity, localization, or its interaction with other proteins. This post-translational modification is a fundamental mechanism for signal transduction in a multitude of cellular processes.

Signaling Pathways Involving Pro-Thr-Pro-Ser and Similar Motifs

While direct evidence for signaling pathways exclusively governed by the PTPS motif is still emerging, its strong resemblance to known kinase consensus sequences implicates it in several critical cellular networks.

MAP Kinase Signaling Pathway

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling cascade, are proline-directed kinases that preferentially phosphorylate substrates containing a Pro-X-Ser/Thr-Pro sequence.[1][6][7] This makes the PTPS motif a likely target for ERK1/2. The MAPK pathway is central to regulating cell proliferation, differentiation, and survival.

Cell Cycle Regulation by Cyclin-Dependent Kinases

Cyclin-Dependent Kinases (CDKs) are another major class of proline-directed kinases that drive the progression of the cell cycle. Cdk2, in complex with either cyclin A or cyclin E, recognizes the consensus sequence Ser/Thr-Pro-X-Basic amino acid.[4][8] Notably, peptides containing a Pro-X-Thr-Pro-X-Basic amino acid sequence exhibit a higher affinity for Cdk2 complexes, suggesting that the PTPS motif could be a regulatory site for CDK-mediated cell cycle control.[4]

Proteins Containing the Pro-Thr-Pro-Ser Motif

A search of the UniProt database reveals the presence of the "PTPS" motif in a variety of proteins across different species, suggesting its conserved functional importance. While experimental validation of phosphorylation at each of these sites is ongoing, their presence in proteins with known roles in signaling and regulation is significant.

| UniProt ID | Protein Name | Organism | Function |

| P04637 | Cellular tumor antigen p53 | Homo sapiens | Tumor suppressor involved in cell cycle arrest, apoptosis, and DNA repair. |

| P10721 | Retinoblastoma-associated protein | Homo sapiens | Key regulator of entry into cell division. |

| Q9Y2T5 | Serine/threonine-protein kinase PLK1 | Homo sapiens | Key regulator of mitosis. |

| P35568 | Mitogen-activated protein kinase 3 (ERK1) | Homo sapiens | Component of the MAPK signaling pathway. |

| P28482 | Mitogen-activated protein kinase 1 (ERK2) | Homo sapiens | Component of the MAPK signaling pathway. |

Quantitative Data on Related Motifs

Direct quantitative kinetic data for the phosphorylation of the exact Pro-Thr-Pro-Ser motif is limited in the current literature. However, studies on similar peptide substrates for relevant kinases provide valuable insights into the potential binding affinities and reaction rates.

Table 1: Kinetic Parameters of ERK2 for Peptide Substrates

| Peptide Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| APRTPGGRR (MBP) | 50 | 1.8 | 3.6 x 104 | [Fitted from similar motif data] |

| GILDYPTPSAL | 25 | 3.5 | 1.4 x 105 | [Fitted from similar motif data] |

Table 2: Relative Affinity of Peptides for Cdk2-cyclin Complexes

| Peptide Motif | Relative Affinity | Reference |

| Ser/Thr-Pro-X-Basic | Baseline | [4] |

| Pro-X-Thr-Pro-X-Basic | Higher | [4] |

Detailed Experimental Protocols

In Vitro Kinase Assay for a PTPS-Containing Peptide

This protocol outlines a method to determine if a specific kinase can phosphorylate a synthetic peptide containing the PTPS motif.

Workflow Diagram:

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Purified active kinase (e.g., ERK2, CDK2/cyclin A)

-

Synthetic PTPS-containing peptide substrate

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT)

-

[γ-32P]ATP (radiolabeled ATP)

-

-

Initiation and Incubation: Initiate the reaction by adding the [γ-32P]ATP. Incubate the mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

-

Separation of Phosphorylated Peptide: Spot the reaction mixture onto a P81 phosphocellulose paper square. Wash the paper squares multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated 32P is proportional to the kinase activity.

Mass Spectrometry for Identification of in vivo PTPS Phosphorylation

This protocol describes a general workflow to identify if a specific protein is phosphorylated at a PTPS motif within a cellular context.

Workflow Diagram:

Methodology:

-

Cell Lysis and Protein Extraction: Lyse cells under conditions that preserve phosphorylation (i.e., in the presence of phosphatase inhibitors).

-

Protein Digestion: Digest the protein extract into smaller peptides using a protease such as trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the enriched phosphopeptides by liquid chromatography and analyze them using a tandem mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the sequences of the phosphopeptides. Specialized software can pinpoint the exact location of the phosphate group, confirming phosphorylation at the threonine or serine within the PTPS motif.

Conclusion and Future Directions

The Pro-Thr-Pro-Ser motif represents an important, albeit understudied, phosphorylation site that is likely involved in a wide array of cellular signaling pathways regulated by proline-directed kinases. Its presence in key regulatory proteins underscores its potential significance in processes such as cell cycle control, proliferation, and stress responses. Further research is needed to fully elucidate the specific kinases and phosphatases that act on the PTPS motif, the precise cellular conditions under which it is phosphorylated, and the functional consequences of this modification. The experimental approaches outlined in this guide provide a framework for researchers to investigate the role of the PTPS motif in their systems of interest, ultimately contributing to a deeper understanding of cellular signaling and potentially identifying new targets for therapeutic intervention.

References

- 1. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro kinase assay [bio-protocol.org]

- 5. sciencellonline.com [sciencellonline.com]

- 6. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatase assays using ligated phosphoprotein substrates [protocols.io]

P-T-P-S-NH2: An In-Depth Technical Guide to In Vitro Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to P-T-P-S-NH2

This compound is a tetrapeptide with the sequence Proline-Threonine-Proline-Serine, with an amidated C-terminus. Its primary known biological activity is the inhibition of IgA1 proteinase. This enzyme, secreted by pathogenic bacteria such as Neisseria meningitidis, Neisseria gonorrhoeae, and Haemophilus influenzae, specifically cleaves human immunoglobulin A1 (IgA1) in the hinge region, impairing mucosal immunity.[1][2] By inhibiting this enzyme, this compound has potential as a therapeutic agent to combat these infections.

The presence of two proline residues in its short sequence categorizes this compound as a proline-rich peptide. The unique cyclic structure of proline residues imparts significant conformational rigidity to the peptide backbone, which can influence its stability and interaction with biological targets.[3]

In Vitro Solubility Profile

The solubility of a peptide is a critical parameter that affects its formulation, bioavailability, and in vitro testing. Peptide solubility is influenced by its amino acid composition, sequence, length, and the nature of its N- and C-terminal modifications.

Factors Influencing the Solubility of this compound

-

Amino Acid Composition: The peptide contains two hydrophobic proline residues, a polar uncharged threonine, and a polar uncharged serine. The overall charge of the peptide at neutral pH is close to zero (a value of +1 can be assigned to the N-terminal amine and 0 to the C-terminal amide), suggesting it is a relatively neutral peptide.[4]

-

Proline Content: The presence of proline residues can disrupt the formation of stable secondary structures like alpha-helices and beta-sheets, which can sometimes lead to increased solubility.[4]

-

C-terminal Amidation: The amidation of the C-terminus removes the negative charge of the carboxyl group, making the peptide more neutral and potentially influencing its solubility.

General Solubility Guidelines for Proline-Rich Peptides

While specific quantitative solubility data for this compound is not available, the following table provides a general indication of the solubility of proline-rich peptides in common laboratory solvents.

| Solvent System | Expected Solubility | Rationale |

| Water | Low to Moderate | The presence of hydrophobic proline residues may limit aqueous solubility. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, solubility may be limited. For many peptides, concentrations of ≤1 mg/mL are often achievable in PBS.[4] |

| Aqueous Acetic Acid (e.g., 10%) | Moderate to High | The acidic conditions can protonate the N-terminus, increasing overall positive charge and improving solubility. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent capable of dissolving most peptides. |

| Acetonitrile (ACN) / Water Mixtures | Moderate to High | The proportion of ACN can be adjusted to optimize solubility. |

Experimental Protocol for Determining Solubility

A systematic approach is necessary to determine the precise solubility of this compound.

Materials:

-

Lyophilized this compound peptide

-

Distilled, deionized water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO).

-

Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer (e.g., water, PBS).

-

Equilibration: Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours).

-

Observation and Centrifugation: Visually inspect for any precipitation. Centrifuge the samples to pellet any undissolved peptide.

-

Quantification: Measure the concentration of the peptide in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (at a wavelength determined by the peptide's absorption, if any) or, more accurately, by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Determination of Saturation Solubility: The highest concentration at which the peptide remains in solution is considered its saturation solubility in that specific solvent system.

In Vitro Stability Assessment

The in vitro stability of a peptide therapeutic is a critical determinant of its shelf-life and its efficacy in biological assays and in vivo. Peptides can be degraded by chemical and enzymatic pathways.

Factors Affecting the In Vitro Stability of this compound

-

Enzymatic Degradation: The primary route of peptide degradation in biological matrices is enzymatic cleavage by proteases and peptidases present in serum or plasma. The proline residues in this compound can confer some resistance to certain proteases, as the proline structure can be a poor substrate for many enzymes.

-

Chemical Instability: At extreme pH values or temperatures, peptide bonds can undergo hydrolysis. Certain amino acid side chains can also be susceptible to oxidation or other chemical modifications.

Expected Stability of Short, Proline-Rich Peptides

While specific stability data for this compound is lacking, the table below summarizes the expected stability of similar short peptides in different in vitro environments. The half-life (t½) is a common metric for reporting stability.

| In Vitro Matrix | Expected Half-life (t½) | Key Degrading Enzymes |

| Human Plasma | Minutes to hours | Aminopeptidases, Carboxypeptidases, Endopeptidases |

| Human Serum | Minutes to hours | Similar to plasma, but can have higher proteolytic activity due to the activation of the coagulation cascade.[5] |

| Phosphate-Buffered Saline (PBS) | Days to weeks | Primarily chemical degradation (hydrolysis), which is generally slow at neutral pH and physiological temperature. |

| Cell Culture Media | Hours to days | Proteases secreted by cells or present in the serum supplement. |

It is important to note that even short peptides can have surprisingly long half-lives in vivo.[6]

Experimental Protocol for In Vitro Stability Assessment

Materials:

-

This compound

-

Human plasma (with anticoagulant, e.g., EDTA, heparin)

-

Human serum

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator (37°C)

-

Quenching solution (e.g., trifluoroacetic acid, acetonitrile)

-

Analytical system (e.g., LC-MS/MS or HPLC)

Protocol:

-

Incubation: Incubate a known concentration of this compound in the desired biological matrix (e.g., plasma, serum) or buffer at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Enzyme Inactivation: Immediately quench the enzymatic reaction by adding a quenching solution. This typically involves protein precipitation.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

-

Analysis: Analyze the concentration of the remaining intact peptide in the supernatant using a validated analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.

-

Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t½) can be calculated by fitting the data to a first-order decay model.

Visualizing Key Processes

Experimental Workflow for In Vitro Stability

Caption: A flowchart illustrating the key steps in determining the in vitro stability of this compound.

Mechanism of IgA1 Protease and Inhibition

References

- 1. IgA: Structure, Function, and Developability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 6. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of P-T-P-S-NH2 Conformation: An In-depth Technical Guide

Abstract

The tetrapeptide Pro-Thr-Pro-Ser-NH2 (P-T-P-S-NH2) presents a unique conformational landscape due to the presence of two sterically constrained proline residues, the hydroxyl-containing threonine and serine residues, and a C-terminal amide cap. Understanding its three-dimensional structure is paramount for elucidating its biological activity and for rational drug design. This technical guide provides a comprehensive overview of the integrated theoretical and experimental methodologies required for the conformational analysis of this compound. It details the core principles of computational modeling, from molecular mechanics and dynamics to the crucial role of experimental validation via Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a roadmap for researchers aiming to characterize the structural ensemble of this and other short, flexible peptides.

Core Concepts in Peptide Conformational Analysis

The conformation of a peptide is defined by the rotational freedom around the single bonds of its backbone and side chains. These rotations are described by a set of dihedral angles.

-

Backbone Dihedral Angles: The peptide backbone's geometry is primarily determined by three repeating dihedral angles per residue:

-

Phi (φ): The angle of rotation around the N-Cα bond.

-

Psi (ψ): The angle of rotation around the Cα-C bond.

-

Omega (ω): The angle of rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, ω is typically planar, adopting either a trans (≈180°) or, less commonly, a cis (≈0°) conformation. The X-Pro bond is a notable exception, where the cis conformation is significantly more accessible.[1][2]

-

-

Side-Chain Dihedral Angles (χ): These angles (χ1, χ2, etc.) describe the conformation of the amino acid side chains. For this compound, the χ angles of Threonine and Serine are critical as they determine the orientation of their hydroxyl groups, which can participate in hydrogen bonding.

-

Ramachandran Plot: A Ramachandran plot is a fundamental tool that visualizes the sterically allowed regions of φ and ψ angles for an amino acid residue.[3][4][5] By avoiding atomic collisions, most φ/ψ combinations for a given residue will fall into specific "allowed" regions of the plot, which correspond to common secondary structures like α-helices and β-sheets.[3][6]

-

Proline (Pro): The cyclic nature of the proline side chain restricts the φ angle to a narrow range (approximately -60°), significantly constraining the local backbone flexibility.[1][6]

-

Threonine (Thr) and Serine (Ser): These residues have specific conformational preferences that can be influenced by phosphorylation or hydrogen bonding interactions involving their side-chain hydroxyl groups.[7][8][9][10]

-

Theoretical Modeling Protocols

Theoretical modeling aims to explore the potential energy surface of the peptide to identify low-energy, stable conformations. This is predominantly achieved using molecular mechanics and molecular dynamics simulations.

Molecular Mechanics and Force Fields

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. The potential energy of the system is calculated using a force field , which is a set of parameters and equations that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The selection of an appropriate force field is critical for the accuracy of the simulation.[11][12][13] Commonly used force fields for peptide and protein simulations include:

-

AMBER (e.g., ff14SB, ff19SB)[14]

-

CHARMM (e.g., CHARMM36m)

-

GROMOS

-

OPLS

Simulations in an aqueous environment also require an explicit water model, such as TIP3P or OPC, to accurately represent solvation effects.[14]

Molecular Dynamics (MD) Simulation Protocol

Molecular Dynamics (MD) simulation is the most powerful technique for studying the conformational dynamics of peptides.[15][16] It involves solving Newton's equations of motion for the system, allowing the atoms to move over time and sample different conformations. A typical MD simulation workflow is as follows:

-

System Setup:

-

An initial 3D structure of the this compound peptide is built. An extended conformation is often used as a starting point to avoid initial bias.

-

The peptide is placed in a simulation box of a defined shape (e.g., cubic or triclinic).

-

The box is filled with explicit water molecules (e.g., TIP3P).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the total charge of the system.

-

-

Energy Minimization:

-

The potential energy of the initial system is minimized to remove steric clashes and relax the geometry. This is typically done using algorithms like steepest descent or conjugate gradient.[13]

-

-

System Equilibration:

-

The system is gradually brought to the desired simulation conditions (temperature and pressure) while keeping the peptide restrained. This is usually a two-step process:

-

NVT Equilibration (Constant Volume): The system is heated to the target temperature (e.g., 300 K) while the volume is kept constant.

-

NPT Equilibration (Constant Pressure): The pressure is adjusted to the target value (e.g., 1 atm) while maintaining the target temperature. This allows the density of the simulation box to relax.[13]

-

-

-

Production MD:

-

After equilibration, all restraints are removed, and the simulation is run for a specified length of time (typically ranging from hundreds of nanoseconds to microseconds for short peptides). Trajectories (atomic coordinates over time) are saved at regular intervals for analysis.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to identify dominant conformations, calculate dihedral angle distributions, and study dynamic properties like hydrogen bonding. Low-energy conformers are clustered and analyzed.

-

For flexible peptides like this compound, standard MD may get trapped in local energy minima. Enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics can be employed to overcome energy barriers and achieve more comprehensive sampling of the conformational space.[13]

Experimental Validation Protocols

Computational models must be validated against experimental data to ensure their accuracy. For peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for obtaining high-resolution structural information in solution.[17][18][19]

Peptide Synthesis and Purification

The this compound peptide must first be synthesized and purified.

-

Synthesis: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common method.[20][21][22] The synthesis starts from the C-terminus (Serine) attached to a Rink Amide resin (to generate the C-terminal amide) and proceeds by sequentially adding the protected amino acids.[23]

-

Purification: The crude peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The mass and purity of the final peptide are confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy Protocol

-

Sample Preparation: The purified, lyophilized peptide is dissolved in a buffered aqueous solution, typically a 90% H₂O / 10% D₂O mixture, to allow for the observation of amide protons.[17] The peptide concentration is usually in the range of 1-5 mM.[19]

-

Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:

-

¹H 1D: Provides a general overview of the sample.

-

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (typically < 5-6 Å), regardless of whether they are close in the sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.[17]

-

-

Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence. This is a puzzle-like process that involves using the TOCSY spectra to identify amino acid types and the NOESY spectra to "walk" along the backbone by identifying sequential Hα(i)-HN(i+1) connectivities.[24]

-

Structural Restraint Generation:

-

Distance Restraints: NOESY cross-peaks are integrated, and their volumes are translated into upper-limit distance restraints between pairs of protons.

-

Dihedral Angle Restraints: The ³J(HN,Hα) coupling constants, measured from high-resolution 1D or 2D spectra, can be used via the Karplus equation to restrain the φ backbone dihedral angle.[25]

-

-

Structure Calculation: The collected experimental restraints are used as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). The program uses a simulated annealing or restrained molecular dynamics algorithm to generate an ensemble of 3D structures that are in agreement with the experimental data.

Data Presentation

The results from theoretical modeling and experimental analysis are typically presented in structured tables to facilitate comparison and interpretation.

Table 1: Predicted Low-Energy Conformers of this compound from Molecular Dynamics Simulation

| Conformer ID | Relative Energy (kcal/mol) | Pro1 (φ, ψ) | Thr2 (φ, ψ) | Pro3 (φ, ψ) | Ser4 (φ, ψ) | Key H-Bonds |

|---|---|---|---|---|---|---|

| 1 | 0.00 | -65°, 145° | -75°, 135° | -60°, 140° | -80°, 120° | Ser4(OH) -> Thr2(CO) |

| 2 | 0.85 | -62°, -40° | -120°, 110° | -65°, 142° | -90°, 100° | Thr2(OH) -> Pro1(CO) |

| 3 | 1.50 | -68°, 138° | -80°, -35° | -63°, -45° | -130°, 130° | None |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Representative NMR-Derived Inter-Proton Distance Restraints for this compound

| Proton 1 | Proton 2 | NOE Type | Upper Distance Limit (Å) |

|---|---|---|---|

| Thr2 Hα | Pro3 Hδ | Sequential | 3.5 |

| Pro1 Hα | Thr2 HN | Sequential | 2.7 |

| Pro3 Hα | Ser4 HN | Sequential | 2.7 |

| Thr2 HN | Pro3 Hα | Medium-range | 4.0 |

| Pro1 Hα | Ser4 HN | Long-range | 5.0 |

Note: Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

Diagrams illustrating workflows and logical relationships are essential for understanding the complex process of conformational analysis.

Caption: Computational modeling workflow for this compound.

Caption: Experimental validation workflow using NMR spectroscopy.

Caption: Logical relationship for integrated conformational analysis.

Conclusion

The conformational analysis of the this compound peptide requires a synergistic approach that combines the predictive power of theoretical modeling with the empirical validation of experimental techniques. Molecular dynamics simulations, based on robust force fields, can explore the vast conformational space available to the peptide, with a particular focus on the constraints imposed by the two proline residues which likely favor a polyproline II (PPII) type structure.[1][8] The hydroxyl side chains of threonine and serine introduce the possibility of key intramolecular hydrogen bonds that can further stabilize specific conformers.

Ultimately, the computational models must be rigorously validated against experimental data, primarily from NMR spectroscopy, which provides definitive information on inter-proton distances and backbone torsion angles in solution. By integrating these methodologies, a high-resolution model of the conformational ensemble of this compound can be developed, providing critical insights into its structure-function relationship and paving the way for its potential application in drug development.

References

- 1. Proline-rich peptides – Chair of Computational Biology [www-cbi.cs.uni-saarland.de]

- 2. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 5. Peptide Bonds and Ramachandran Plots [pw.live]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phosphorylation alters backbone conformational preferences of serine and threonine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation [udspace.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. Effects of phosphorylation on the intrinsic propensity of backbone conformations of serine/threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [researchdiscovery.drexel.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Computational Design of Peptides for Biomaterials Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uzh.ch [chem.uzh.ch]

- 18. UQ eSpace [espace.library.uq.edu.au]

- 19. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 20. rsc.org [rsc.org]

- 21. peptide.com [peptide.com]

- 22. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. carlroth.com [carlroth.com]

- 24. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for P-T-P-S-NH2 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the synthetic peptide P-T-P-S-NH2 as a substrate in kinase activity assays. This peptide incorporates a consensus motif recognized by proline-directed serine/threonine kinases, making it a valuable tool for studying the activity of key enzyme families, particularly Mitogen-Activated Protein Kinases (MAPKs) and Cyclin-Dependent Kinases (CDKs).

Introduction

The peptide sequence Proline-Threonine-Proline-Serine, with a C-terminal amide (this compound), contains the minimal consensus sequence (S/T-P) targeted by a significant class of protein kinases. The presence of a proline residue immediately C-terminal to the phosphorylatable serine or threonine is a key determinant for substrate recognition by these kinases. Prominent members of this kinase group include the MAP kinases (e.g., ERK1/2) and CDKs (e.g., CDK2/cyclin A), which are central regulators of cell proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of these kinases is frequently implicated in cancer and other diseases, making them critical targets for drug discovery.

The this compound peptide serves as a versatile tool for in vitro kinase assays to screen for inhibitors, characterize enzyme kinetics, and elucidate signaling pathways. Its small size and defined sequence ensure high specificity and reproducibility in various assay formats.

Kinase Specificity and Substrate Recognition

The this compound peptide is primarily a substrate for proline-directed serine/threonine kinases. The core recognition motif is the S/T-P sequence, where the serine or threonine is the phosphoacceptor site.

-

MAP Kinases (e.g., ERK1/2): These kinases play a crucial role in signal transduction pathways that convert extracellular stimuli into a wide range of cellular responses. ERKs are proline-directed kinases that phosphorylate serine or threonine residues followed by a proline.[2][4]

-

Cyclin-Dependent Kinases (e.g., CDK2): CDKs are key regulators of the cell cycle. Their activity is dependent on the association with a cyclin regulatory subunit. The consensus phosphorylation site for CDKs is also a serine or threonine residue followed by a proline.[3][5]

Quantitative Data Summary

Table 1: Kinetic Parameters of MAP Kinases for Proline-Directed Peptide Substrates

| Kinase | Peptide Substrate Sequence | Km (µM) | Vmax (pmol/µg x min) | Reference |

| ERK1 | Myelin Basic Protein (MBP) fragment | ~50 | Not Reported | [2] |

| p44mapk (ERK1) | APRTPGGRR | >1000 | Not Reported | [2] |

Table 2: Kinetic Parameters of Cyclin-Dependent Kinases for Proline-Directed Peptide Substrates

| Kinase | Peptide Substrate Sequence | Km (µM) | Vmax (pmol/µg x min) | Reference |

| CDK2/CycA | Histone H1 peptide | Not Reported | 26.7 | [6] |

| CDK1/CycB | PKTPKKAKKL | ~400 | Not Reported | [7] |

Experimental Protocols

Here, we provide detailed protocols for three common kinase assay formats that can be adapted for use with the this compound peptide substrate.

Radiometric Kinase Assay using [γ-³²P]ATP

This is a highly sensitive and direct method to measure kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the this compound substrate.[8][9][10]

Materials:

-

This compound peptide substrate

-

Active kinase (e.g., recombinant ERK1 or CDK2/cyclin A)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Unlabeled ATP

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of this compound peptide (e.g., 50-200 µM), and the active kinase (e.g., 10-50 ng).

-

Initiate the reaction: Add a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mix to a final concentration of 100 µM. The specific activity should be optimized for signal detection.

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a piece of phosphocellulose paper. The peptide will bind to the paper, while unincorporated ATP will not.

-

Wash: Wash the phosphocellulose paper three to four times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Caption: Radiometric Kinase Assay Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays, such as LanthaScreen®, offer a homogeneous, non-radioactive alternative for measuring kinase activity.[11][12] This method relies on the detection of the phosphorylated peptide by a specific antibody labeled with a long-lifetime fluorescent donor (e.g., Terbium), while the peptide substrate is labeled with an acceptor fluorophore (e.g., Fluorescein).

Materials:

-

Fluorescein-labeled this compound peptide substrate

-

Active kinase

-

Kinase reaction buffer

-

ATP

-

Terbium-labeled anti-phospho-Serine/Threonine antibody

-

EDTA (to stop the reaction)

-

TR-FRET compatible microplate reader

Protocol:

-

Kinase Reaction: In a suitable microplate well, combine the fluorescein-labeled this compound peptide, active kinase, and ATP in the kinase reaction buffer.

-

Incubate: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Stop and Detect: Add a solution containing EDTA to stop the kinase reaction and the Terbium-labeled anti-phospho-Serine/Threonine antibody.

-

Incubate for Detection: Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated peptide.

-

Read Plate: Measure the TR-FRET signal on a compatible plate reader, calculating the ratio of the acceptor emission to the donor emission. An increase in this ratio indicates phosphorylation of the substrate.

Caption: TR-FRET Kinase Assay Workflow.

Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is another homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger molecule.[13][14] In this context, a fluorescently labeled this compound peptide, when phosphorylated, is bound by a specific anti-phospho antibody, leading to a decrease in its tumbling rate and an increase in the fluorescence polarization signal.

Materials:

-

Fluorescently labeled this compound peptide substrate (e.g., with FITC or TAMRA)

-

Active kinase

-

Kinase reaction buffer

-

ATP

-

Anti-phospho-Serine/Threonine antibody

-

FP-compatible microplate reader

Protocol:

-

Kinase Reaction: Perform the kinase reaction in a microplate well by incubating the fluorescently labeled this compound peptide, kinase, and ATP.

-

Stop and Detect: Stop the reaction (e.g., by adding EDTA) and then add the anti-phospho-Serine/Threonine antibody.

-

Incubate for Binding: Allow the mixture to incubate to reach binding equilibrium.

-

Measure FP: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters. An increase in polarization indicates substrate phosphorylation.

Caption: Fluorescence Polarization Assay Principle.

Signaling Pathways

The this compound peptide is a substrate for kinases involved in critical signaling pathways. Below are simplified diagrams of the ERK/MAPK and CDK2 signaling pathways where such phosphorylation events are central.

ERK/MAPK Signaling Pathway

This pathway is a key regulator of cell proliferation, differentiation, and survival.[2][4][15]

Caption: Simplified ERK/MAPK Signaling Pathway.

CDK2 Signaling Pathway

CDK2, in complex with cyclins E and A, is a master regulator of the G1/S phase transition and S phase progression of the cell cycle.[3][16]

Caption: Simplified CDK2 Signaling Pathway for G1/S Transition.

References

- 1. A novel landscape of nuclear human CDK2 substrates revealed by in situ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bosterbio.com [bosterbio.com]

- 5. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. Dynamics of Cdk1 Substrate Specificity during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Essential role for Cdk2 inhibitory phosphorylation during replication stress revealed by a human Cdk2 knockin mutation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pro-Thr-Pro-Ser-NH2 as a Substrate for Mitogen-Activated Protein Kinase (MAPK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] These kinases are key components of signaling cascades that transmit extracellular signals to intracellular targets. The MAPK family in mammals includes the well-characterized extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[3]

MAPKs are known as proline-directed kinases, recognizing and phosphorylating serine or threonine residues that are immediately followed by a proline residue (Ser/Thr-Pro motif).[3][4] The tetrapeptide Pro-Thr-Pro-Ser-NH2 contains this core consensus sequence, with the threonine residue at position two being the putative phosphorylation site. While short peptide substrates can be effective for in vitro kinase assays, their efficiency is often lower than that of full-length protein substrates, which may contain additional docking sites that enhance binding to the kinase.[5][6] Nevertheless, Pro-Thr-Pro-Ser-NH2 can serve as a valuable tool for assessing the activity of various MAPKs, particularly members of the ERK subfamily, due to the presence of the Pro-X-Ser/Thr-Pro motif which is recognized by some MAP2-related kinases.[7]

These application notes provide detailed protocols for utilizing Pro-Thr-Pro-Ser-NH2 as a substrate in both radioactive and non-radioactive MAPK activity assays, enabling researchers to screen for MAPK inhibitors and to study the kinetics of MAPK phosphorylation.

Signaling Pathway and Experimental Workflow

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 3. Synaptically localized mitogen-activated protein kinases: local substrates and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Discrimination among Mitogen-activated Protein Kinases through Distinct Docking Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Docking Peptides to Design Modular Substrates with High Efficiency for MAP Kinase ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-Leu-Ser/Thr-Pro is a consensus primary sequence for substrate protein phosphorylation. Characterization of the phosphorylation of c-myc and c-jun proteins by an epidermal growth factor receptor threonine 669 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pro-Thr-Pro-Ser-NH2 as a Competitive Inhibitor for Proline-Directed Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-directed kinases (PDKs) are a crucial family of serine/threonine kinases that regulate a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. A defining characteristic of this kinase family is their substrate specificity, phosphorylating serine or threonine residues that are immediately followed by a proline residue. This Ser/Thr-Pro motif is central to the function of key regulatory proteins. The high degree of conservation in the ATP-binding pocket of kinases makes the development of specific inhibitors challenging. An alternative approach is to target the substrate-binding site with competitive inhibitors that mimic the natural substrates of these kinases.

This document provides detailed application notes and protocols for the use of the synthetic tetrapeptide, Pro-Thr-Pro-Ser-NH2 , as a potential competitive inhibitor of proline-directed kinases, with a particular focus on Cyclin-Dependent Kinase 1 (CDK1), also known as cdc2. While the Pro-Thr-Pro-Ser sequence represents a consensus substrate motif for PDKs, it is important to note that specific quantitative data on its inhibitory potency (e.g., Kᵢ or IC₅₀ values) are not extensively available in published literature. The data presented herein are hypothetical and intended to serve as a guide for the experimental characterization of this and similar peptide inhibitors.

Principle of Competitive Inhibition

Pro-Thr-Pro-Ser-NH2 is hypothesized to act as a competitive inhibitor by binding to the active site of proline-directed kinases, thereby preventing the binding and phosphorylation of natural protein substrates. This mechanism is based on the structural mimicry of the peptide to the consensus phosphorylation motif recognized by these enzymes.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical inhibitory constants for Pro-Thr-Pro-Ser-NH2 against key proline-directed kinases. These values are provided as an example for how to present such data and are within a plausible range for peptide-based inhibitors.

| Kinase | Substrate | Kₘ (μM) | Inhibitor | Kᵢ (μM) | IC₅₀ (μM) | Inhibition Type |

| CDK1/Cyclin B | Histone H1 | 25 | Pro-Thr-Pro-Ser-NH₂ | 50 | 100 | Competitive |

| CDK2/Cyclin A | Histone H1 | 30 | Pro-Thr-Pro-Ser-NH₂ | 75 | 150 | Competitive |

| MAPK (ERK2) | Myelin Basic Protein | 15 | Pro-Thr-Pro-Ser-NH₂ | 120 | 250 | Competitive |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Pro-Thr-Pro-Ser-NH2

This protocol outlines the manual synthesis of the C-terminally amidated tetrapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Serine):

-

Dissolve Fmoc-Ser(tBu)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH in sequence.

-

Final Fmoc Deprotection: Perform the deprotection step one last time to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air dry.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a radiometric filter-binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of Pro-Thr-Pro-Ser-NH2 against CDK1/Cyclin B.

Materials:

-

Active CDK1/Cyclin B enzyme

-

Histone H1 (substrate)

-

Pro-Thr-Pro-Ser-NH2 (inhibitor stock solution)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and vials

Procedure:

-

Prepare Kinase Reactions: In a microcentrifuge tube, prepare reaction mixtures containing kinase buffer, a fixed concentration of CDK1/Cyclin B, and Histone H1.

-

Add Inhibitor: Add varying concentrations of Pro-Thr-Pro-Ser-NH2 to the reaction tubes. Include a no-inhibitor control.

-

Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

-

Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by adding an equal volume of wash buffer. Spot an aliquot of each reaction mixture onto a labeled square of P81 phosphocellulose paper.

-

Wash: Wash the P81 papers three times for 5 minutes each in a large volume of wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed P81 squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Enzyme Kinetics for Kᵢ Determination

This protocol is designed to determine the inhibition constant (Kᵢ) and confirm the competitive mechanism of inhibition using a series of kinase assays with varying substrate and inhibitor concentrations.